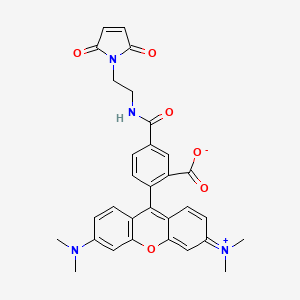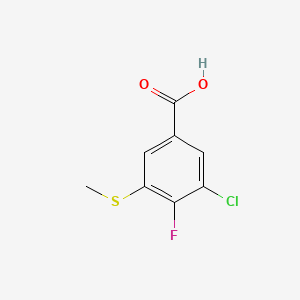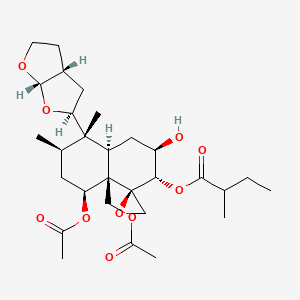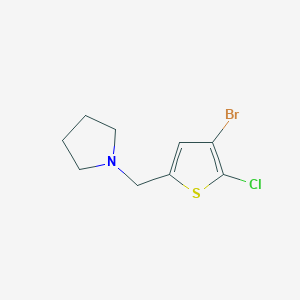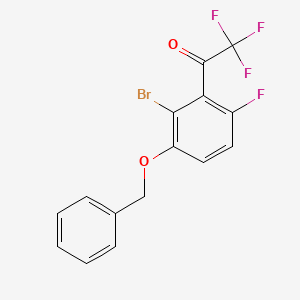
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide involves several steps. The key starting materials include trityl chloride, methyl imidazole, and N-boc-2-aminoethyl iodide. The reaction typically proceeds under anhydrous conditions with the use of solvents such as chloroform, dichloromethane, and methanol . The reaction conditions often require low temperatures, around -20°C, to ensure the stability of the intermediate products .
Chemical Reactions Analysis
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common reagents and conditions for these reactions include the use of organic solvents like chloroform and dichloromethane, and maintaining low temperatures to ensure the stability of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the function of the target molecules .
Comparison with Similar Compounds
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide can be compared with other similar compounds such as:
1,3-Dimethylimidazolium iodide: This compound has a similar imidazolium core but lacks the trityl and N-boc-2-aminoethyl groups.
1-Trityl-3-methylimidazolium iodide: This compound is similar but does not have the N-boc-2-aminoethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C30H34IN3O2 |
|---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-methyl-1-tritylimidazol-1-ium-4-yl)ethyl]carbamate;iodide |
InChI |
InChI=1S/C30H33N3O2.HI/c1-29(2,3)35-28(34)31-21-20-27-22-33(23-32(27)4)30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23H,20-21H2,1-4H3;1H |
InChI Key |
ABUSWRWIADKEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C[N+](=CN1C)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14767050.png)

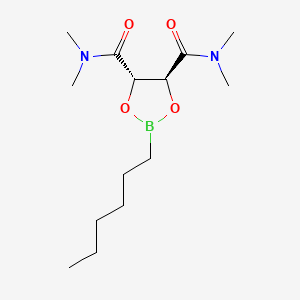
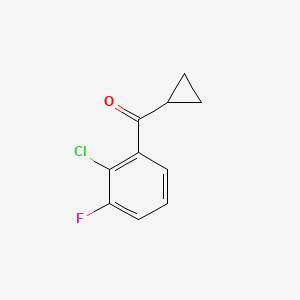
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-3-yl)methyl)propanamide hydrochloride](/img/structure/B14767088.png)
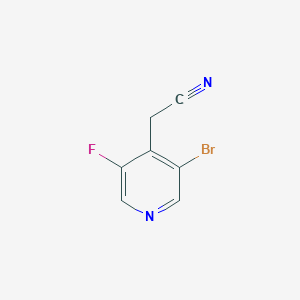
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)
